

Discovery and natural occurrence of (1R)-(-)-Dimethyl succinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-(-)-Dimethyl succinate

Cat. No.: B116862

[Get Quote](#)

An In-depth Technical Guide to (1R)-(-)-Dimethyl Succinate

Introduction

(1R)-(-)-Dimethyl succinate, also known as di-(-)-menthyl succinate, is a chiral ester of succinic acid and (-)-menthol. Its chemical structure incorporates two chiral methyl groups, resulting in a specific stereoisomer with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the available scientific information regarding **(1R)-(-)-Dimethyl succinate**, focusing on its synthesis, physicochemical properties, and spectroscopic data. It is important to note that specific information regarding the discovery, natural occurrence, and biological activity of this particular stereoisomer is limited in the current scientific literature. Therefore, this guide also provides context from related succinate compounds to offer a broader understanding.

Physicochemical Properties

The known physicochemical properties of **(1R)-(-)-Dimethyl succinate** are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

Property	Value	Reference
CAS Number	34212-59-4	[1] [2]
Molecular Formula	C ₂₄ H ₄₂ O ₄	[1] [2]
Molecular Weight	394.59 g/mol	[2]
Appearance	White to yellow solid	[2]
Melting Point	62-64 °C	[2]
Boiling Point	200-205 °C at 2 mmHg	[2]
Optical Activity	$[\alpha]^{20}/D = -89^\circ$ (c=5 in chloroform)	[2]
Density	0.9873 g/cm ³ (estimate)	[2]
Refractive Index	1.4460 (estimate)	[2]

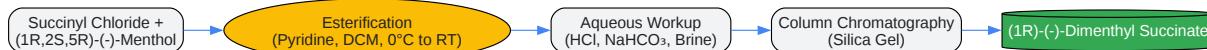
Synthesis of (1R)-(-)-Dimethyl Succinate

The synthesis of chiral esters like **(1R)-(-)-Dimethyl succinate** often involves the use of chiral auxiliaries to induce stereoselectivity. Based on the literature, a plausible method for the synthesis of **(1R)-(-)-Dimethyl succinate** is the esterification of succinic acid with (1R,2S,5R)-(-)-menthol.

Proposed Experimental Protocol: Esterification of Succinic Acid with (-)-Menthol

This protocol is based on general esterification procedures and the principles of using chiral auxiliaries for asymmetric synthesis[3].

Materials:


- Succinyl chloride
- (1R,2S,5R)-(-)-Menthol
- Anhydrous pyridine or triethylamine

- Anhydrous dichloromethane (DCM) or diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S,5R)-(-)-menthol (2.2 equivalents) in anhydrous dichloromethane.
- Add anhydrous pyridine or triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add succinyl chloride (1 equivalent) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **(1R)-(-)-Dimethyl succinate**.
- Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its identity and purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(1R)-(-)-Dimethyl succinate**.

Spectroscopic Data

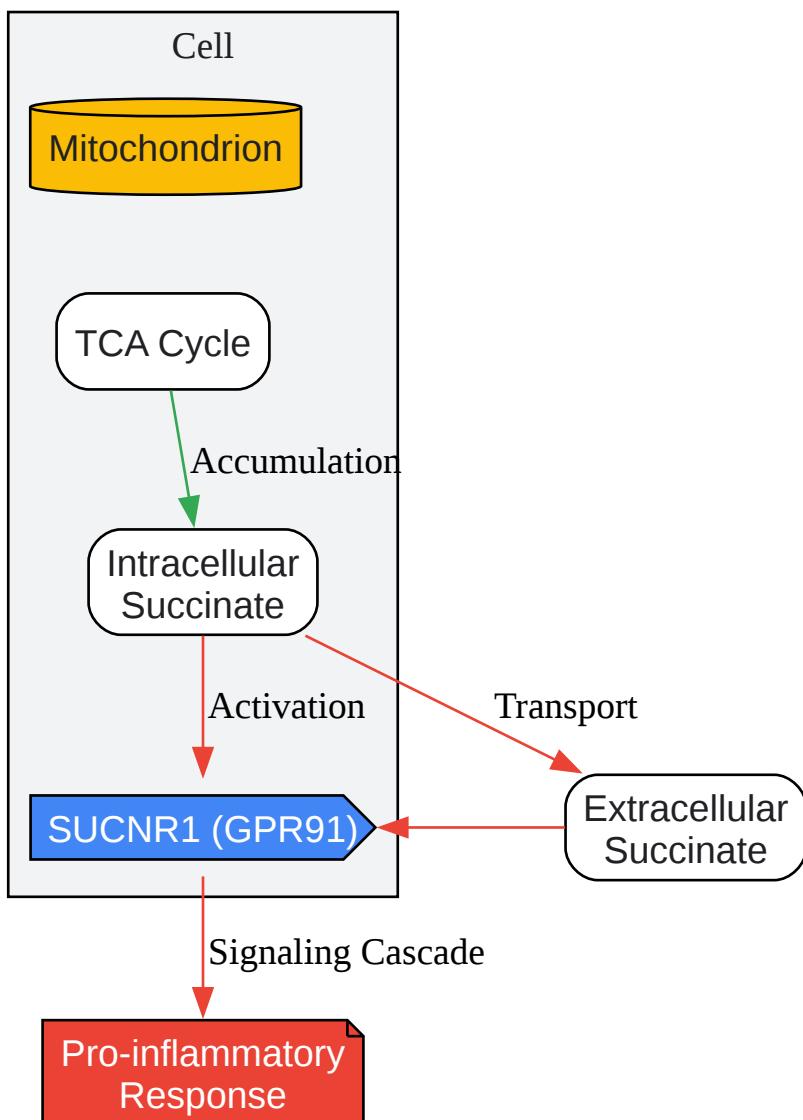
Spectroscopic data is critical for the structural elucidation and confirmation of **(1R)-(-)-Dimethyl succinate**. The National Institute of Standards and Technology (NIST) provides mass and IR spectral data for this compound.

- Mass Spectrum (Electron Ionization): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST database contains the mass spectrum for "Succinic acid, di-(-)-menthyl ester"[1].
- Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The NIST database contains the gas-phase IR spectrum for "Succinic acid, di-(-)-menthyl ester"[4].

Discovery and Natural Occurrence

There is no specific information available in the reviewed literature regarding the initial discovery or first synthesis of **(1R)-(-)-Dimethyl succinate**. It is likely a synthetically derived compound for research purposes, particularly in the context of asymmetric synthesis.

While **(1R)-(-)-Dimethyl succinate** itself has not been reported as a natural product, the parent compound, dimethyl succinate, has been identified in some natural sources. For instance, dimethyl succinate is found in fried hazelnuts and has been reported in *Astragalus mongholicus* and *Astragalus membranaceus*[5][6]. It is also considered a fatty acid methyl ester and can be found in various foods[7].


Biological Activity

Specific biological activity or signaling pathway involvement for **(1R)-(-)-Dimethyl succinate** has not been documented. However, the biological roles of the achiral dimethyl succinate and other succinate esters have been investigated.

Dimethyl succinate is a cell-permeable succinate analog that can influence cellular metabolism. It has been shown to disrupt the TCA cycle by increasing intracellular succinate levels, which can lead to reduced protein synthesis and impaired myogenic differentiation[8]. Studies have also indicated that infusion of dimethyl succinate may have protective effects in experimental endotoxemia[9]. Furthermore, certain succinate esters are being explored as potential insulinotropic agents for the treatment of non-insulin-dependent diabetes mellitus by acting as nutrients in pancreatic islet cells[10].

General Signaling Role of Succinate

Succinate, the unesterified parent dicarboxylic acid, is a key metabolite in the tricarboxylic acid (TCA) cycle. Beyond its metabolic role, succinate can act as a signaling molecule. Under certain conditions, such as inflammation or hypoxia, succinate can accumulate and be transported out of the mitochondria and the cell. Extracellular succinate can then activate the G-protein coupled receptor SUCNR1 (GPR91), leading to various physiological responses, including pro-inflammatory effects.

[Click to download full resolution via product page](#)

Caption: General signaling pathway of succinate.

Conclusion

(1R)-(-)-Dimethyl succinate is a specific chiral molecule for which detailed scientific information is sparse. While its physicochemical properties and spectroscopic data are available, its discovery, natural occurrence, and biological activities remain largely unexplored. The synthesis of this compound is achievable through established methods of asymmetric synthesis using chiral auxiliaries. Future research is needed to investigate the potential natural

occurrence and to elucidate the specific biological roles and potential applications of this and other chiral succinate esters, which may differ significantly from their achiral counterparts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Succinic acid, di(-)-menthyl ester [webbook.nist.gov]
- 2. (1R)-(-)-DIMETHYL SUCCINATE | 34212-59-4 [amp.chemicalbook.com]
- 3. Asymmetric Induction via Metalation of Succinic Esters and Amide ...: Ingenta Connect [ingentaconnect.com]
- 4. Succinic acid, di(-)-menthyl ester [webbook.nist.gov]
- 5. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 7. Showing Compound Dimethyl succinate (FDB012011) - FooDB [foodb.ca]
- 8. mdpi.com [mdpi.com]
- 9. Protective effects of succinic acid dimethyl ester infusion in experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and natural occurrence of (1R)-(-)-Dimethyl succinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116862#discovery-and-natural-occurrence-of-1r-dimethyl-succinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com